molecular formula C10H20N2O2 B11901218 tert-Butyl (2-(azetidin-1-yl)ethyl)carbamate

tert-Butyl (2-(azetidin-1-yl)ethyl)carbamate

Cat. No.: B11901218
M. Wt: 200.28 g/mol
InChI Key: HVKBVLCSBOPKFH-UHFFFAOYSA-N
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Description

tert-Butyl (2-(azetidin-1-yl)ethyl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an azetidine ring, and an ethyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(azetidin-1-yl)ethyl)carbamate typically involves the reaction of azetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-(azetidin-1-yl)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl (2-(azetidin-1-yl)ethyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme-substrate interactions and protein-ligand binding .

Medicine: Its structural features may contribute to the design of drugs with specific biological activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(azetidin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets. The azetidine ring can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

  • tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride
  • tert-Butyl (2-(azetidin-3-yl)propan-2-yl)carbamate hydrochloride

Comparison: tert-Butyl (2-(azetidin-1-yl)ethyl)carbamate is unique due to the position of the azetidine ring and the specific functional groups attached to it. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a distinct entity in chemical and biological research .

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

tert-butyl N-[2-(azetidin-1-yl)ethyl]carbamate

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)11-5-8-12-6-4-7-12/h4-8H2,1-3H3,(H,11,13)

InChI Key

HVKBVLCSBOPKFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN1CCC1

Origin of Product

United States

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